
3-氨基-2-氯-4-甲基吡啶
概述
描述
3-Amino-2-chloro-4-methylpyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of a nitrogen atom within its six-membered aromatic ring. This particular derivative features a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position of the pyridine ring . The compound is known for its versatility and reactivity, making it valuable in various fields, including pharmaceutical chemistry and materials science .
科学研究应用
3-Amino-2-chloro-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor used for the treatment of HIV-1.
Oncology Research: It is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy.
Materials Science: The compound is utilized as a component in functional polymers and as a ligand in coordination chemistry.
作用机制
Target of Action
3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been established to be clinically useful for the treatment of infection by HIV-1 . Therefore, the primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus.
生化分析
Biochemical Properties
The amino group of 3-Amino-2-chloro-4-methylpyridine confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point . In drug synthesis, 3-Amino-2-chloro-4-methylpyridine undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Cellular Effects
The cellular effects of 3-Amino-2-chloro-4-methylpyridine are primarily related to its role in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor that has been established to be clinically useful for the treatment of infection by HIV-1 . It effectively inhibits the replication of HIV-1, making it one of the most widely used antiretroviral drugs .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-chloro-4-methylpyridine is largely related to its role as a key intermediate in the synthesis of nevirapine . Nevirapine, the end product of this synthesis, acts as a non-nucleoside reverse transcriptase inhibitor, effectively blocking the replication of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and can be safely stored in a cool, dark place .
Metabolic Pathways
It is known that this compound plays a crucial role in the synthesis of nevirapine .
准备方法
Synthetic Routes and Reaction Conditions
Several methods for the synthesis of 3-Amino-2-chloro-4-methylpyridine have been reported in the literature. One common method involves the reduction of 2-chloro-4-methyl-3-nitropyridine . Another method includes the chlorination of 2-hydroxy-4-methyl-3-nitropyridine with phosphorus oxychloride and phosphorus pentachloride, followed by reduction with catalysts such as 5% rhodium on carbon or tin(IV) chloride/hydrochloric acid . Additionally, the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts has been used .
Industrial Production Methods
An improved and commercially valuable process for the scalable synthesis of 3-Amino-2-chloro-4-methylpyridine involves a four-step process. This process features condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with ammonium acetate and acetic acid as catalysts . The total yield of this process is approximately 62.1% .
化学反应分析
Types of Reactions
3-Amino-2-chloro-4-methylpyridine undergoes various types of reactions, including substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and aryl halides.
Amidation: Typically involves amines and carboxylic acids or their derivatives.
Cyclization: Often requires catalysts such as acids or bases.
Bromination: Utilizes bromine or bromine-containing compounds.
Demethylation: Involves reagents like boron tribromide.
Deacetylation: Uses bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions can produce amides, while bromination can yield brominated derivatives .
相似化合物的比较
Similar Compounds
- 3-Amino-4-methylpyridine
- 3-Amino-2-chloro-5-methylpyridine
- 4-Amino-2-methylpyridine
- 5-Amino-2-chloro-4-methylpyridine
- 2-Amino-5-chloro-6-methylpyridine
Uniqueness
3-Amino-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which includes a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position . This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in pharmaceutical chemistry and materials science .
属性
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-45-9 | |
| Record name | 3-amino-2-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?
A1: 3-Amino-2-chloro-4-methylpyridine is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .
Q2: Are there efficient synthetic methods for producing 3-Amino-2-chloro-4-methylpyridine?
A2: Yes, several processes have been explored for the synthesis of 3-Amino-2-chloro-4-methylpyridine. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.
Q3: What are the key intermolecular interactions observed in the crystal structure of 3-Amino-2-chloro-4-methylpyridine?
A3: The crystal packing of 3-Amino-2-chloro-4-methylpyridine is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
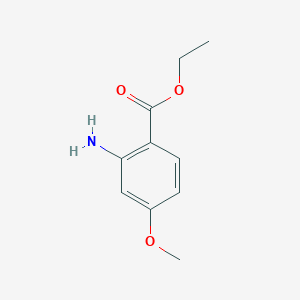
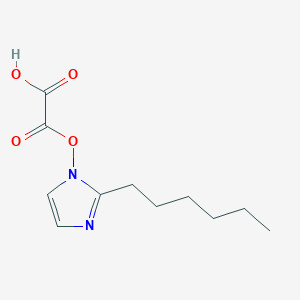

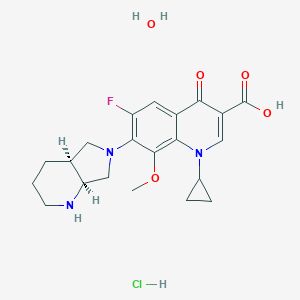
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

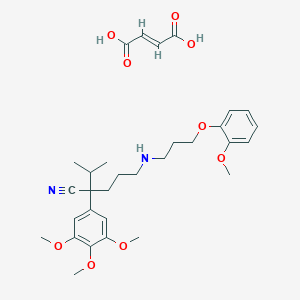

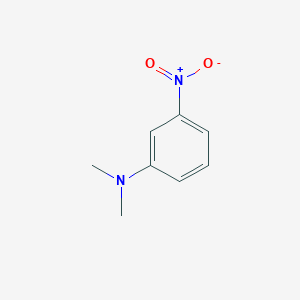


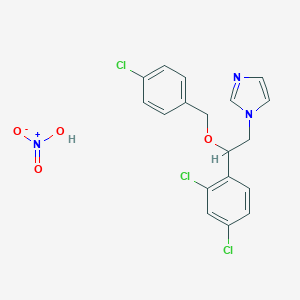
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

